2-Chloro-5-formylbenzoic acid

Description

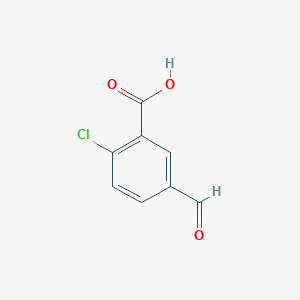

2-Chloro-5-formylbenzoic acid is an organic compound with the molecular formula C8H5ClO3 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom at the second position and a formyl group at the fifth position on the benzene ring

Properties

IUPAC Name |

2-chloro-5-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPQDSYAPSZCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-formylbenzoic acid typically involves the chlorination of 5-formylbenzoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{C7H6O3} + \text{SOCl2} \rightarrow \text{C8H5ClO3} + \text{SO2} + \text{HCl} ]

Industrial Production Methods: Industrial production of 2-chloro-5-formylbenzoic acid may involve multi-step processes starting from readily available raw materials such as methyl anthranilate. The process includes iodination, Sandmeyer reaction, chlorination, and hydrolysis steps to achieve the final product .

Types of Reactions:

Oxidation: 2-Chloro-5-formylbenzoic acid can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The formyl group can be reduced to an alcohol group using reducing agents like sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Oxidation: 2-Chloro-5-carboxybenzoic acid.

Reduction: 2-Chloro-5-hydroxymethylbenzoic acid.

Substitution: 2-Methoxy-5-formylbenzoic acid.

Scientific Research Applications

2-Chloro-5-formylbenzoic acid has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-5-formylbenzoic acid involves its reactivity towards nucleophiles and electrophiles. The formyl group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions are facilitated by the electron-withdrawing effects of the chlorine atom, which increases the electrophilicity of the formyl group .

Comparison with Similar Compounds

- 2-Chloro-5-methylbenzoic acid

- 2-Chloro-5-nitrobenzoic acid

- 2-Chloro-5-iodobenzoic acid

Comparison: 2-Chloro-5-formylbenzoic acid is unique due to the presence of both a formyl group and a chlorine atom on the benzene ring. This combination imparts distinct reactivity patterns compared to other similar compounds. For instance, 2-chloro-5-methylbenzoic acid lacks the formyl group, which significantly alters its chemical behavior and applications .

Biological Activity

2-Chloro-5-formylbenzoic acid (CAS Number: 1206625-81-1) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews the current understanding of its biological activity, including anti-tumor effects, mechanisms of action, and comparative studies with related compounds.

2-Chloro-5-formylbenzoic acid is characterized by the presence of a chloro group and a formyl group on the aromatic ring, which may influence its reactivity and biological interactions. The compound can be synthesized through various chemical methods, including halogenation and formylation processes.

Anti-Tumor Activity

Recent studies have highlighted the anti-tumor potential of 2-chloro-5-formylbenzoic acid and its metal complexes. For instance, complexes formed with transition metals such as copper and nickel have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon adenocarcinoma) cells.

Key Findings:

- Cytotoxicity Assays: In vitro studies using MTT assays revealed that metal complexes of 2-chloro-5-formylbenzoic acid can suppress cell proliferation effectively. For example, one study reported an IC50 value of 8.82 µM for one complex in A549 cells, indicating potent anti-cancer activity at low concentrations .

- Mechanism of Action: The proposed mechanism involves the induction of apoptosis in cancer cells via proteasome inhibition. This selective targeting is particularly effective since cancer cells are more reliant on proteasomal degradation pathways compared to normal cells .

Comparative Studies

The biological activity of 2-chloro-5-formylbenzoic acid has been compared to other benzoic acid derivatives. In a study involving various benzoic acid derivatives isolated from Bjerkandera adusta, compounds showed varying degrees of activation on protein degradation systems like the ubiquitin-proteasome pathway and autophagy-lysosome pathway .

| Compound | Activity on Proteasome | Cytotoxicity (Hep-G2) | Cytotoxicity (A2058) |

|---|---|---|---|

| 2-Chloro-5-formylbenzoic acid | Moderate | Low (4.81%) | Low (5.02%) |

| Compound 3 (3-chloro-4-methoxybenzoic acid) | High | Negligible | Negligible |

| Compound 1 | High | Negligible | Negligible |

Case Studies

- Metal Complexes: A study investigated the anti-tumor activity of metal complexes derived from 2-chloro-5-formylbenzoic acid, demonstrating that these complexes could significantly inhibit cell growth in A549 and Caco-2 cell lines at varying concentrations .

- Proteasome Inhibition: Another case highlighted how certain derivatives could enhance proteasome activity in fibroblasts, suggesting a dual role in promoting cellular health while also exhibiting anti-tumor properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.